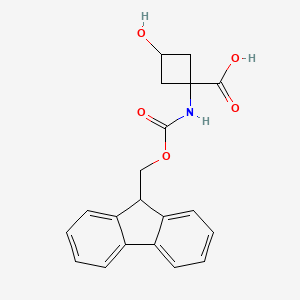

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

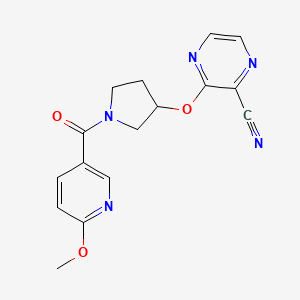

The compound “1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid” is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .

Molecular Structure Analysis

The molecular structure of this compound is derived from the fluorenylmethyloxycarbonyl (Fmoc) group, with an additional cyclobutane carboxylic acid group . The Fmoc group is a two-ring system (fluorene), with a methoxy carbonyl group attached to the 9-position .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, Fmoc-amino acids are generally used in solid-phase peptide synthesis. The Fmoc group serves as a protective group for the amino acid and can be removed under basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the Fmoc group could make the compound relatively non-polar and hydrophobic . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Biocatalyst Inhibition and Microbial Engineering

Carboxylic acids, including "1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid," have been studied for their effects on microbial fermentation processes. These compounds can inhibit the growth and productivity of engineered microbes such as Escherichia coli and Saccharomyces cerevisiae, which are used in the fermentative production of biorenewable chemicals. Understanding these inhibitory effects is crucial for developing strategies to engineer more robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Plant-derived Compounds and Antioxidant Activities

Research on natural carboxylic acids, which are structurally related to "this compound," highlights their biological activities, including antioxidant, antimicrobial, and cytotoxic activities. These activities are influenced by structural differences, such as the number of hydroxyl groups and conjugated bonds. Understanding these structure-activity relationships can guide the development of new compounds with optimized biological properties (Godlewska-Żyłkiewicz et al., 2020).

Biomass Conversion and Sustainable Materials

Carboxylic acids play a significant role in the conversion of plant biomass into valuable chemicals and materials. Research in this area focuses on developing sustainable processes for producing monomers, polymers, and other functional materials from biomass-derived compounds. These efforts aim to reduce dependency on non-renewable resources and promote the use of renewable feedstocks in the chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).

Lactic Acid as a Biotechnological Feedstock

Lactic acid, a hydroxycarboxylic acid, demonstrates the potential of carboxylic acids in biotechnological applications. It serves as a precursor for various chemicals, highlighting the versatility of carboxylic acids in green chemistry. This includes its use in synthesizing biodegradable polymers and other chemicals through both chemical and biotechnological routes, showcasing the potential of carboxylic acids in sustainable industrial processes (Gao, Ma, & Xu, 2011).

Wirkmechanismus

Target of Action

The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amine groups. Therefore, it’s possible that this compound could interact with enzymes or receptors involved in peptide or protein synthesis or modification .

Mode of Action

The exact mode of action would depend on the specific target. If the target is an enzyme involved in peptide synthesis, the compound could potentially inhibit the enzyme’s activity by binding to its active site .

Biochemical Pathways

Again, this would depend on the specific target. If the target is involved in peptide synthesis, the compound could affect the production of certain peptides or proteins, which could have downstream effects on various cellular processes .

Pharmacokinetics

The compound’s pharmacokinetic properties would depend on various factors, including its size, charge, lipophilicity, and the presence of functional groups that could be metabolized by the body. The Fmoc group could potentially increase the compound’s lipophilicity, which could affect its absorption and distribution .

Result of Action

The cellular effects of the compound would depend on the specific peptides or proteins affected by its action. This could potentially include changes in cell signaling, gene expression, or other cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s stability, solubility, and ability to reach its target .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxycyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-12-9-20(10-12,18(23)24)21-19(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,22H,9-11H2,(H,21,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIOQZLQMVAEFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-ethyl-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2723488.png)

![3-{4-[(1,3,4-Oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine](/img/structure/B2723494.png)

![3-Ethyl-8-((4-methoxy-2,5-dimethylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2723495.png)

![5-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2723499.png)

![2-{[1,1'-biphenyl]-4-yloxy}-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one](/img/structure/B2723501.png)

![1-(7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2723505.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2723510.png)